

# Flavoxate metabolite 3-methylflavone-8-carboxylic acid analysis

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## Compound Focus: Flavoxate

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## Comprehensive Analytical Methods for 3-Methylflavone-8-Carboxylic Acid: Applications in Pharmacokinetic and Bioequivalence Studies

### Introduction

**3-Methylflavone-8-carboxylic acid (MFCA)** represents a critical metabolite of **flavoxate hydrochloride**, a therapeutic agent widely used for managing urinary tract disorders characterized by urgency, frequency, and incontinence. **Flavoxate** hydrochloride, a flavone derivative with direct spasmolytic activity on urinary tract smooth muscles, undergoes rapid and extensive metabolism following oral administration, with MFCA emerging as its **primary active metabolite** [1] [2]. The analytical determination of MFCA in biological matrices and pharmaceutical formulations has gained significant importance in pharmaceutical research and clinical monitoring for several reasons. First, MFCA exhibits direct pharmacological activity on the smooth

muscles of the urinary tract through inhibition of phosphodiesterase (PDE) enzyme, contributing substantially to the therapeutic effects of **flavoxate** [2]. Second, regulatory agencies such as the USFDA have recognized MFCA as a valid analyte for bioequivalence assessment when parent drug concentrations cannot be reliably measured [3].

The metabolism and excretion profile of **flavoxate** further underscores the importance of MFCA monitoring. After oral administration, **flavoxate** is rapidly absorbed and metabolized, with traces of both the parent drug and MFCA detectable in blood. **MFCA is excreted in urine**, allowing for excretion studies of **flavoxate** to be performed through monitoring of MFCA in urine [2]. Additionally, MFCA is also recognized as a **degradation product of flavoxate**, forming through hydrolysis under various conditions, which necessitates its monitoring in stability-indicating analytical methods for pharmaceutical formulations [3] [4].

This application note provides a comprehensive compilation of established analytical methods for determining MFCA across different matrices, complete with detailed experimental protocols, validation parameters, and application data to support researchers in pharmacokinetic studies, bioequivalence assessments, and formulation development.

## Chemical Properties and Metabolic Significance

### Structural Characteristics and Physicochemical Properties

MFCA, with the systematic IUPAC name **3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid**, possesses a molecular formula of  $C_{17}H_{12}O_4$  and a molecular weight of 280.28 g/mol [5]. The compound features a **flavone backbone** with strategic substituents that govern its analytical detectability and metabolic behavior. The structure incorporates a carboxylic acid moiety at position 8 of the chromene ring, which significantly influences its ionization characteristics and extraction efficiency (SMILES: Cc1c(-c2cccc2)oc2c(C(=O)O)cccc2c1=O) [5].

The compound exists as a solid at room temperature and demonstrates pH-dependent solubility characteristics. As a carboxylic acid derivative, MFCA exhibits increased solubility in alkaline conditions due to salt formation. This property is frequently exploited in analytical sample preparation, where pH adjustment enhances extraction efficiency from biological matrices [2]. The compound's **native fluorescence** (excitation maximum at 338 nm, emission maximum at 390 nm) provides a valuable analytical handle for

sensitive detection, particularly in urine matrices where spectrofluorimetric methods have been successfully applied [2].

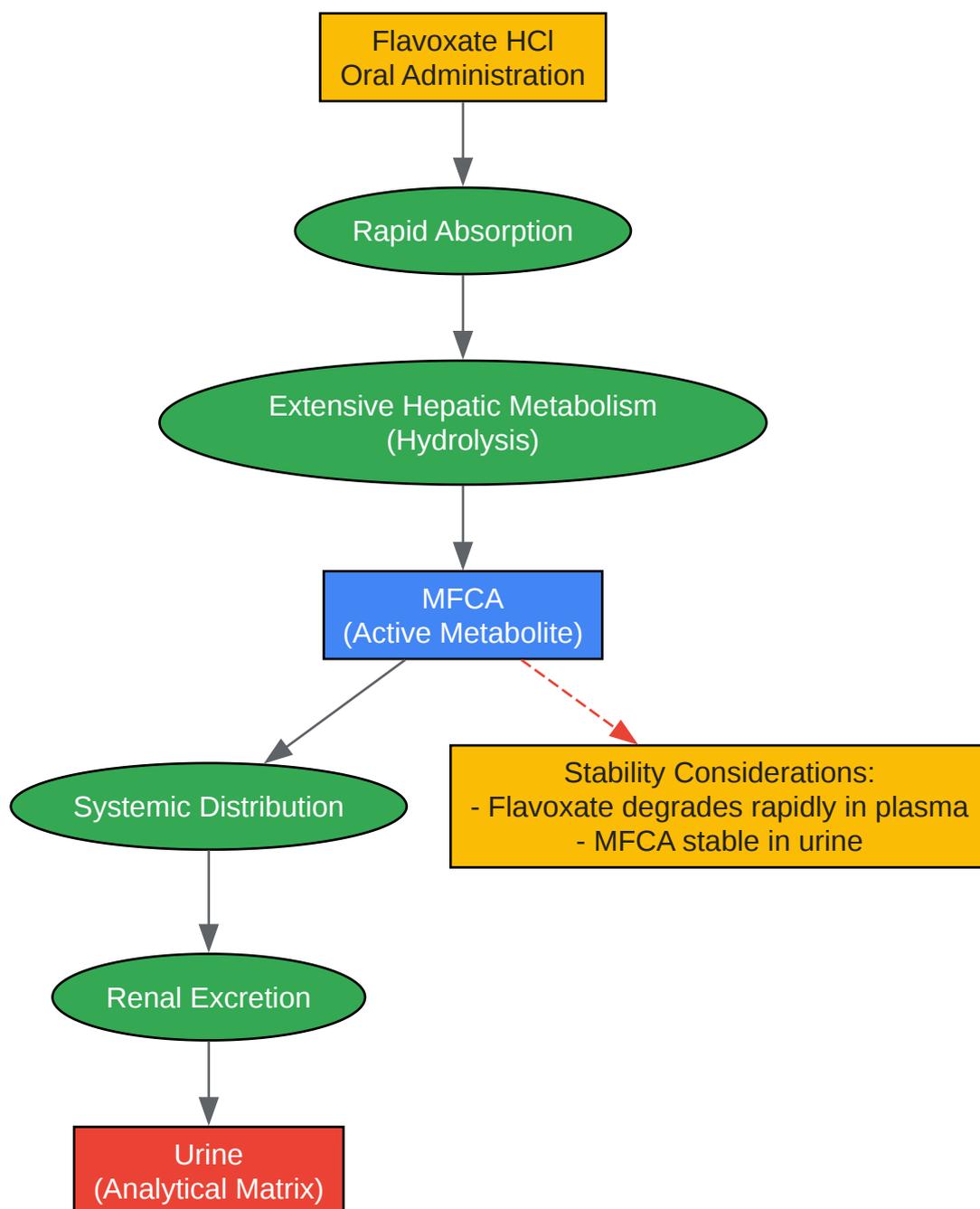
## Metabolic Pathway and Pharmacological Relevance

The metabolic transformation of **flavoxate** to MFCA represents the primary biotransformation pathway for this therapeutic agent. Following oral administration, **flavoxate** undergoes rapid and extensive hydrolysis, resulting in MFCA as the **principal metabolite** detectable in systemic circulation [3]. This conversion occurs through enzymatic ester hydrolysis, cleaving the  $\beta$ -piperidinoethyl ester linkage of **flavoxate** to liberate MFCA and 2-(1-piperidino) ethanol [3].

Table 1: Stability Characteristics of **Flavoxate** and MFCA in Biological Matrices

Compound	Matrix	Storage Conditions	Stability Profile	Key Considerations
Flavoxate	Human plasma	Room temperature, 6h	Significant degradation (~70%)	Rapid hydrolysis to MFCA
Flavoxate	Human plasma	-70°C, 30 days	Stable (<15% degradation)	Long-term storage requires -70°C
MFCA	Human plasma	Room temperature, 6h	Stable (<10% degradation)	No significant degradation
MFCA	Human plasma	-70°C, 30 days	Stable (<10% degradation)	Suitable for long-term storage
MFCA	Human urine	Room temperature, 24h	Stable	No significant degradation

The metabolic relationship between **flavoxate** and MFCA, along with stability considerations, can be visualized in the following pathway:



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MFCA exhibits **direct spasmolytic activity** on the smooth muscles of the urinary tract, primarily through inhibition of phosphodiesterase (PDE) enzyme, leading to increased cyclic AMP levels and subsequent smooth muscle relaxation [2]. This pharmacological activity contributes significantly to the therapeutic effects observed following **flavoxate** administration. The metabolite is excreted primarily in urine, with urinary concentrations reflecting the extent of **flavoxate** metabolism and elimination [2]. Understanding this metabolic pathway is essential for designing appropriate bioanalytical strategies for **flavoxate** products,

particularly when MFCA serves as the primary analyte for bioequivalence assessment as per USFDA guidelines [3].

## HPLC-UV Method for Pharmaceutical Formulations

### Method Overview and Development Rationale

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents one of the most widely employed techniques for the quantification of MFCA in pharmaceutical formulations and biological matrices. The method described herein was specifically developed to address the need for a **rapid, economical, and precise** analytical approach for determining **flavoxate** hydrochloride in bulk and solid dosage forms, with MFCA being monitored as both a metabolite and potential degradation product [1]. Traditional HPLC methods for **flavoxate** analysis often exhibited extended retention times exceeding five minutes with high mobile phase consumption (flow rate of 1.5 mL/min), creating imperative for development of more efficient chromatographic conditions [1].

This optimized method delivers **significantly reduced analysis time** while maintaining robust separation performance, making it particularly suitable for quality control laboratories requiring high-throughput analysis of multiple samples. The method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating reliability for routine quantitative applications in pharmaceutical analysis [1].

### Detailed Chromatographic Protocol

#### Materials and Reagents:

- **Analytical standards:** **Flavoxate** HCl (certified purity >99%) and ibuprofen (internal standard, IS)
- **HPLC-grade solvents:** Acetonitrile (Chromasolv)
- **Water:** Deionized and purified through water purification system
- **Acid modifier:** Formic acid (AR grade, Sigma Aldrich)
- **Pharmaceutical formulations:** **Flavoxate** HCl tablets (200 mg)

#### Instrumentation and Conditions:

- **HPLC system:** Agilent 1200 series equipped with auto-injector (100 µL syringe) and diode array detector
- **Analytical column:** Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm i.d., 5 µm particle size)
- **Mobile phase:** Acetonitrile:0.1% formic acid in water (75:25, v/v), pH adjusted to 3.0
- **Flow rate:** 0.8 mL/min (isocratic elution)
- **Detection wavelength:** 218 nm
- **Injection volume:** 20 µL
- **Temperature:** Ambient (25 ± 2°C)
- **Run time:** 5 minutes

#### Sample Preparation Procedures:

- **Standard stock solution (1 mg/mL):** Accurately weigh 10 mg of **flavoxate** HCl reference standard into 10 mL volumetric flask, dissolve and dilute to volume with mobile phase
- **Internal standard solution (1 mg/mL):** Dissolve 10 mg ibuprofen in 10 mL mobile phase
- **Calibration standards:** Prepare serial dilutions from stock solution to concentrations of 1, 10, 50, 100, 150, 200, and 250 µg/mL, each containing 50 µg/mL ibuprofen (IS)
- **Tablet sample preparation:** Weigh and powder twenty tablets. Transfer equivalent of 10 mg **flavoxate** to 10 mL volumetric flask, add 8 mL mobile phase, sonicate for 10 minutes, dilute to volume and filter through 0.45 µm nylon membrane

#### Validation Parameters and Acceptance Criteria:

- **Linearity:** Calibration curve constructed from peak area ratios (drug/IS) versus concentration, with correlation coefficient ( $r^2$ ) ≥ 0.999
- **Accuracy:** Percentage recovery between 97.4% and 101.3% across quality control levels
- **Precision:** Intra-day and inter-day relative standard deviation (%RSD) not exceeding 2.0%
- **Specificity:** Baseline resolution between analyte and internal standard peaks
- **Sensitivity:** LOD 0.23 µg/mL, LOQ 0.69 µg/mL determined via signal-to-noise ratio

Table 2: HPLC-UV Validation Parameters for MFCA Determination

Validation Parameter	Result	Acceptance Criteria
Linearity range	1-250 µg/mL	-
Regression equation	$Y = 0.022X + 0.0052$	-
Correlation coefficient ( $r^2$ )	0.9995	≥ 0.999

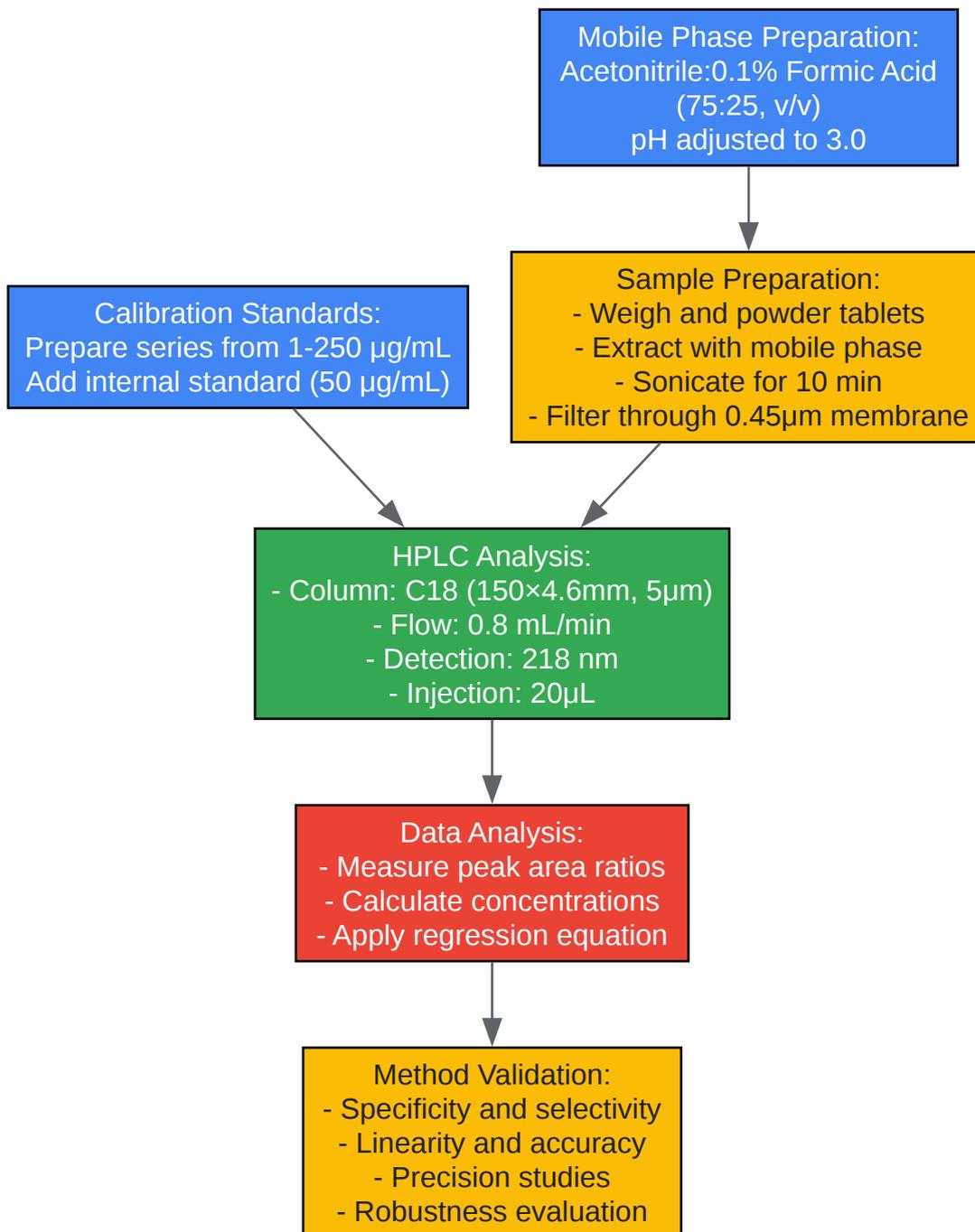
Validation Parameter	Result	Acceptance Criteria
Accuracy (% Recovery)	99.6% ± 1.51	97.4-101.3%
Intra-day precision (%RSD)	0.05-0.43%	≤ 2.0%
Inter-day precision (%RSD)	0.15-0.65%	≤ 2.0%
LOD	0.23 µg/mL	-
LOQ	0.69 µg/mL	-
Retention time (MFCA)	1.44 min ± 0.05% RSD	-
Retention time (Ibuprofen)	3.50 min ± 0.05% RSD	-
Tailing factor	1.03 ± 0.1% RSD	≤ 2.0
Theoretical plates	11169 ± 1.95% RSD	≥ 2000

## Method Performance and Applications

The developed HPLC-UV method demonstrates **exceptional chromatographic efficiency** with complete resolution of MFCA and internal standard peaks. The retention times of 1.44 minutes for MFCA and 3.50 minutes for ibuprofen facilitate rapid analysis, significantly reducing solvent consumption and increasing laboratory throughput compared to conventional methods [1]. System suitability parameters, including tailing factor (1.03) and theoretical plate count (11,169), confirm optimal chromatographic performance under the specified conditions.

The method has been successfully applied to the analysis of commercial **flavoxate** hydrochloride tablets, with **quantitative extraction efficiency** and minimal excipient interference observed. The simple sample preparation protocol, employing direct extraction with mobile phase followed by filtration, eliminates the need for complex clean-up procedures while maintaining analytical integrity. The robustness of the method was verified through deliberate variations in extraction time, mobile phase composition (±2% organic phase), flow rate (±0.1 mL/min), and detection wavelength (±1 nm), with all modifications yielding acceptable results within specified tolerance limits [1].

The following workflow illustrates the complete analytical procedure:



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## LC-MS/MS Method for Bioequivalence Studies

## Advanced Bioanalytical Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the **gold standard** for sensitive and selective determination of MFCA in biological matrices, particularly in plasma for pharmacokinetic and bioequivalence studies. This technology provides unparalleled specificity and sensitivity, enabling reliable quantification of both **flavoxate** and its metabolite MFCA at trace concentrations encountered in biological fluids following therapeutic dosing [3]. The simultaneous determination of parent drug and metabolite is particularly valuable for comprehensive pharmacokinetic characterization, as it allows for direct correlation of systemic exposure patterns.

A key advantage of LC-MS/MS methodology is its ability to address the **stability challenges** associated with **flavoxate** in biological matrices. **Flavoxate** is susceptible to pH-dependent hydrolysis, converting to MFCA during sample collection, processing, and storage. This conversion poses significant analytical challenges, as accurately distinguishing between administered **flavoxate** and its metabolite is essential for correct pharmacokinetic interpretation. The LC-MS/MS method described herein includes stability evaluations to ensure that measured MFCA concentrations truly represent the metabolite formed in vivo rather than an artifact of ex vivo degradation [3] [4].

## Comprehensive LC-MS/MS Protocol

### Materials and Chemicals:

- **Reference standards:** **Flavoxate** HCl ( $\geq 99.32\%$  purity), MFCA ( $\geq 99.10\%$  purity)
- **Internal standard:** Diphenhydramine HCl ( $\geq 99.92\%$  purity)
- **HPLC-MS grade solvents:** Acetonitrile, methanol, formic acid
- **Water:** Ultrapure (resistivity  $> 18.2 \text{ M}\Omega\cdot\text{cm}$ )
- **Biological matrix:** Human plasma containing K2EDTA as anticoagulant

### Instrumentation and Conditions:

- **LC system:** Shimadzu LC-20AD prominence liquid chromatograph with degasser, binary pump, and autosampler
- **Mass spectrometer:** API 3200 triple quadrupole with electrospray ionization (ESI) source
- **Analytical column:** Kinetex C18 (50 mm  $\times$  4.6 mm, 2.6  $\mu\text{m}$  particle size)
- **Mobile phase A:** 0.1% formic acid in water
- **Mobile phase B:** 0.1% formic acid in acetonitrile

- **Gradient program:** Linear gradient from 40% B to 95% B over 2.0 minutes
- **Flow rate:** 0.8 mL/min
- **Injection volume:** 5  $\mu$ L
- **Source temperature:** 500°C
- **Ionization mode:** Positive electrospray ionization (ESI+)
- **Multiple reaction monitoring (MRM) transitions:**
  - **Flavoxate:** m/z 428.2  $\rightarrow$  181.1 (quantifier), 428.2  $\rightarrow$  117.1 (qualifier)
  - **MFCA:** m/z 281.1  $\rightarrow$  263.1 (quantifier), 281.1  $\rightarrow$  235.1 (qualifier)
  - **Diphenhydramine (IS):** m/z 256.2  $\rightarrow$  167.1 (quantifier), 256.2  $\rightarrow$  152.1 (qualifier)

### Sample Preparation Procedure:

- **Protein precipitation:** Aliquot 100  $\mu$ L plasma sample into microcentrifuge tube
- **Internal standard addition:** Add 10  $\mu$ L IS working solution (1  $\mu$ g/mL diphenhydramine in methanol)
- **Precipitation reagent:** Add 300  $\mu$ L acetonitrile, vortex mix for 30 seconds
- **Centrifugation:** Centrifuge at 14,000 rpm for 10 minutes at 4°C
- **Supernatant collection:** Transfer 100  $\mu$ L clear supernatant to autosampler vial with insert
- **Reconstitution:** Dilute with 100  $\mu$ L 0.1% formic acid in water, vortex mix briefly

### Calibration Standards and Quality Controls:

- **Calibration curve:** Prepare in blank human plasma at concentrations of 2.5, 5, 10, 50, 100, 250, and 500 ng/mL for both **flavoxate** and MFCA
- **Quality controls:** Prepare at four concentration levels: LLOQ (2.5 ng/mL), low (7.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL)
- **Sample storage:** Store calibration standards and QCs at -70°C until analysis

### Method Validation Parameters:

- **Selectivity:** Assess using six different sources of blank human plasma
- **Linearity:** Weighted linear regression ( $1/x^2$ ) with correlation coefficient  $r^2 \geq 0.995$
- **Accuracy and precision:** Intra-day and inter-day accuracy within 85-115% of nominal values, precision  $\leq 15\%$  RSD
- **Matrix effects:** Evaluate using post-column infusion and post-extraction addition methods
- **Stability:** Bench-top (6h, room temperature), processed sample (24h, 10°C), freeze-thaw (3 cycles), and long-term (30 days, -70°C)

Table 3: LC-MS/MS Method Performance Characteristics for MFCA

Performance Parameter	MFCA Results	Acceptance Criteria
Linear range (ng/mL)	2.5-500 ng/mL	-
Correlation coefficient (r <sup>2</sup> )	>0.998	≥ 0.995
Lower limit of quantification	2.5 ng/mL	Accuracy 80-120%, CV ≤20%
Intra-day accuracy	96.4-102.8%	85-115%
Intra-day precision (%CV)	2.1-6.8%	≤15%
Inter-day accuracy	95.8-104.3%	85-115%
Inter-day precision (%CV)	3.5-8.2%	≤15%
Matrix effect	92.5-106.3%	85-115%
Recovery efficiency	88.4-95.7%	Consistent and reproducible
Bench-top stability (6h)	94.2% remaining	≥85%
Freeze-thaw stability (3 cycles)	91.8% remaining	≥85%
Long-term stability (-70°C, 30 days)	96.5% remaining	≥85%

## Application to Bioequivalence Assessment

This validated LC-MS/MS method has been successfully applied to a **bioequivalence study** of two **flavoxate** formulations (test and reference) in healthy human volunteers under fasting conditions [3]. The study demonstrated the method's capability to generate reliable concentration-time data for both **flavoxate** and MFCA, allowing for comprehensive pharmacokinetic analysis. The results confirmed that the 90% confidence intervals for C<sub>max</sub>, AUC<sub>0-t</sub>, and AUC<sub>0-∞</sub> for both analytes fell within the bioequivalence acceptance range of 80-125%, establishing therapeutic equivalence between the formulations.

The method's **exceptional sensitivity** (LLOQ of 2.5 ng/mL for both analytes) enabled precise characterization of the terminal elimination phase, critical for accurate calculation of elimination half-life

and total exposure. The incurred sample reanalysis (ISR) results demonstrated excellent reproducibility, with >95% of repeats within 20% of initial values, further validating method robustness for large-scale study samples [3]. The simultaneous quantification of parent drug and metabolite provides regulatory agencies with comprehensive data to make informed decisions regarding bioequivalence, particularly important when **flavoxate** concentrations are low or highly variable, and MFCA serves as the primary basis for bioequivalence determination.

## Alternative Analytical Techniques

### Spectrofluorimetric Method for Urine Analysis

**Native fluorescence properties** of MFCA provide the basis for a highly sensitive and selective spectrofluorimetric method, particularly suitable for urinary excretion studies. This approach capitalizes on the intrinsic fluorescence characteristics of MFCA, which exhibits excitation and emission maxima at 338 nm and 390 nm, respectively [2]. In contrast, the parent drug **flavoxate** demonstrates negligible fluorescence at similar concentrations, enabling direct quantification of MFCA without interference from the unmetabolized drug. This technique offers significant advantages for clinical monitoring and excretion studies, where simplicity, cost-effectiveness, and high throughput are paramount.

The spectrofluorimetric method requires minimal sample preparation, eliminating the need for complex extraction procedures or derivatization steps typically associated with chromatographic techniques. For urine analysis, samples are simply centrifuged to remove particulate matter, appropriately diluted with distilled water to bring concentrations within the linear range, and analyzed directly [2]. This streamlined approach facilitates processing of large sample batches, making it ideal for comprehensive urinary excretion studies that require analysis of numerous samples collected over extended time periods.

#### Key Method Parameters:

- **Linear range:** 0.05-1.0 µg/mL in urine matrices
- **Limit of detection:** 0.015 µg/mL
- **Limit of quantification:** 0.05 µg/mL
- **Recovery from urine:** 98.5-102.3%
- **Precision:** Intra-day RSD 0.62-1.85%, Inter-day RSD 0.95-2.34%

## Capillary Electrophoresis with Direct Injection

Capillary electrophoresis (CE) offers an alternative separation approach for MFCA determination, particularly advantageous when sample volume is limited or when minimal solvent consumption is desired. This technique has been successfully applied to the direct determination of MFCA in human urine without extensive sample pretreatment, leveraging the **high separation efficiency** and rapid analysis capabilities inherent to CE methodology [6]. The direct injection approach eliminates time-consuming sample preparation steps, reducing total analysis time while maintaining analytical reliability.

The CE method employs fused-silica capillaries with basic buffer systems that facilitate the separation of MFCA based on its charge-to-size ratio under applied electric field. The method demonstrates adequate sensitivity for monitoring MFCA excretion patterns, with a reported limit of quantification of 1.0 µg/mL in urine matrices [6] [3]. While this sensitivity is sufficient for urinary monitoring where metabolite concentrations are typically high, it may be inadequate for plasma analysis where lower concentrations are encountered. The method validation includes assessment of migration time reproducibility, peak area precision, and linearity, with results meeting acceptance criteria for bioanalytical applications.

## Comparative Method Analysis and Selection Guidelines

### Method Performance Comparison

The selection of an appropriate analytical method for MFCA determination depends on multiple factors, including the required sensitivity, sample throughput, available instrumentation, and intended application. Each technique offers distinct advantages and limitations that must be carefully considered during method selection.

Table 4: Comparative Analysis of MFCA Determination Methods

Method Parameter	HPLC-UV	LC-MS/MS	Spectrofluorimetry	Capillary Electrophoresis
Sensitivity	0.23 µg/mL (LOD)	2.5 ng/mL (LLOQ)	0.015 µg/mL (LOD)	1.0 µg/mL (LOQ)

Method Parameter	HPLC-UV	LC-MS/MS	Spectrofluorimetry	Capillary Electrophoresis
Linear range	1-250 µg/mL	2.5-500 ng/mL	0.05-1.0 µg/mL	1-100 µg/mL
Precision (%RSD)	0.05-0.65%	2.1-8.2%	0.62-2.34%	3-8%
Sample throughput	High	Moderate	Very high	High
Sample preparation	Moderate	Simple	Minimal	Minimal
Equipment cost	Moderate	High	Low	Moderate
Application scope	Formulations, stability studies	Bioequivalence, pharmacokinetics	Urinary excretion studies	Urinary monitoring
Selectivity	Good	Excellent	Moderate	Good

## Method Selection Framework

The optimal analytical method for MFCA determination varies significantly based on the specific research objectives and sample matrix. The following guidelines facilitate appropriate method selection:

- **Pharmaceutical formulation analysis:** For quality control testing of **flavoxate** tablets and assessment of MFCA as a degradation product, HPLC-UV represents the most practical choice, offering robust performance, adequate sensitivity, and cost-effectiveness for routine analysis [1].
- **Bioequivalence and pharmacokinetic studies:** When evaluating **flavoxate** products for regulatory submission or conducting detailed clinical pharmacology studies, LC-MS/MS is unequivocally recommended. Its superior sensitivity and specificity enable reliable quantification of both parent drug and metabolite in plasma, providing comprehensive pharmacokinetic data [3].

- **Urinary excretion studies:** For investigating renal elimination patterns or conducting clinical monitoring where urine serves as the primary matrix, spectrofluorimetry offers distinct advantages due to its simplicity, rapid analysis time, and excellent sensitivity for MFCA in urine [2].
- **Research with limited sample volume:** When sample volume is constrained or when green analytical chemistry principles prioritizing reduced solvent consumption are applied, capillary electrophoresis provides a viable alternative, particularly for urinary MFCA monitoring [6].

## Conclusion

The comprehensive analytical methodologies presented in this application note provide researchers with validated tools for accurate quantification of 3-methylflavone-8-carboxylic acid across various matrices and applications. From robust HPLC-UV methods for pharmaceutical quality control to highly sensitive LC-MS/MS techniques for bioequivalence assessment, each approach has been optimized to address specific analytical requirements. The availability of alternative techniques such as spectrofluorimetry and capillary electrophoresis further expands methodological flexibility, enabling appropriate method selection based on specific research objectives, available resources, and required sensitivity.

The critical role of MFCA as both the primary active metabolite of **flavoxate** and a potential degradation product underscores the importance of reliable analytical methods for its quantification. The protocols detailed herein have been rigorously validated according to international guidelines and successfully applied to real-world analytical challenges, demonstrating their robustness and reliability. As pharmaceutical development of **flavoxate** products continues to evolve, these analytical methods will remain essential tools for ensuring product quality, understanding clinical pharmacology, and demonstrating therapeutic equivalence in generic drug development.

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## References

1. Liquid Chromatographic Determination of Flavoxate HCl in ... [pmc.ncbi.nlm.nih.gov]
2. Spectrofluorimetric determination of 3-methylflavone-8- ... [sciencedirect.com]
3. Simple and rapid LC–MS/MS method for simultaneous ... [sciencedirect.com]
4. Flavoxate and 3-methylflavone-8-carboxylic Acid. Assay ... [pubmed.ncbi.nlm.nih.gov]
5. - 3 - methylflavone - 8 (CHEBI:61237) carboxylic acid [ebi.ac.uk]
6. Determination of 3-methylflavone-8-carboxylic acid, the ... [sciencedirect.com]

To cite this document: Smolecule. [Flavoxate metabolite 3-methylflavone-8-carboxylic acid analysis].

Smolecule, [2026]. [Online PDF]. Available at:

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